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Compound of Interest
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Cat. No.: B1674715

Leminoprazole: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leminoprazole is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole
class of compounds. This document provides an in-depth technical overview of its molecular
structure, chemical properties, mechanism of action, and available quantitative data. The
information is intended to serve as a comprehensive resource for researchers and
professionals involved in drug discovery and development.

Molecular Structure

Leminoprazole is chemically designated as 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-
N-(2-methylpropyl)aniline.[1] Its structure features a benzimidazole ring system linked via a
methylsulfinyl bridge to a substituted aniline moiety.

Table 1: Molecular Identifiers and Properties
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Identifier/Property Value Reference
2-(1H-benzimidazol-2-
IUPAC Name ylsulfinylmethyl)-N-methyl-N- [1]

(2-methylpropylaniline

Molecular Formula C19H23N30S [1]

Molecular Weight 341.5 g/mol [1]
CC(C)CN(C)C1=CC=CC=C1C

SMILES [1]

S(=0)C2=NC3=CC=CC=C3N2

Chemical Properties

Detailed experimental data on the physicochemical properties of Leminoprazole are not widely
available in the public domain. The following table summarizes the computed properties
available from PubChem.

Table 2: Computed Physicochemical Properties of Leminoprazole

Property Value Source
XLogP3 3.9 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 4 PubChem
Rotatable Bond Count 6 PubChem
Exact Mass 341.15618354 PubChem
Monoisotopic Mass 341.15618354 PubChem
Topological Polar Surface Area  68.2 A2 PubChem
Heavy Atom Count 24 PubChem
Formal Charge 0 PubChem
Complexity 431 PubChem
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Mechanism of Action

While specific studies detailing the mechanism of action of Leminoprazole are limited, as a
member of the proton pump inhibitor class, its primary pharmacological effect is the inhibition of
the gastric H+/K+-ATPase (proton pump). This enzyme is responsible for the final step in
gastric acid secretion from parietal cells into the stomach lumen.

The proposed mechanism involves the following key steps:

e Prodrug Activation: Leminoprazole is a prodrug that requires an acidic environment for
activation. In the acidic canaliculus of the parietal cell, it undergoes a proton-catalyzed
conversion to its active, sulfenamide form.

e Covalent Inhibition: The activated sulfenamide form of Leminoprazole then forms a covalent
disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.

« Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby
inhibiting the secretion of H+ ions and reducing gastric acidity.

Signaling Pathway of Proton Pump Inhibition
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Caption: Proposed mechanism of action for Leminoprazole.

Experimental Protocols
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Detailed, publicly available experimental protocols specifically for Leminoprazole are scarce.
However, general methodologies for the synthesis, purification, and analysis of related proton
pump inhibitors can be adapted.

General Synthesis of Substituted Benzimidazole
Sulfoxides

The synthesis of Leminoprazole would likely follow a convergent synthetic strategy common
for this class of compounds.

Workflow for a General PPl Synthesis:

General Synthetic Workflow for PPIs
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Caption: A generalized synthetic workflow for proton pump inhibitors.
Methodology:

o Condensation: A substituted aniline derivative is reacted with 2-mercaptobenzimidazole in
the presence of a suitable coupling agent and solvent to form the thioether intermediate.

o Oxidation: The resulting thioether is then oxidized to the corresponding sulfoxide
(Leminoprazole) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA)
or hydrogen peroxide.

« Purification: The final product is purified using techniques such as column chromatography
or recrystallization to achieve the desired purity.
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Analytical Methods

High-performance liquid chromatography (HPLC) is the standard analytical technique for the
quantification and purity assessment of proton pump inhibitors.

General HPLC Method Parameters:
e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

* Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer)
and an organic solvent (e.g., acetonitrile or methanol).

e Detection: UV detection at a wavelength where the compound exhibits maximum
absorbance.

e Flow Rate: Typically 1.0 mL/min.

e Injection Volume: 10-20 pL.

Quantitative Data

Publicly available quantitative data for Leminoprazole, such as IC50 values, pharmacokinetic
parameters, and clinical efficacy data, are not readily found in major scientific databases. This
suggests that Leminoprazole may be a less-studied or developmental compound compared to
other commercially available proton pump inhibitors. Researchers are encouraged to consult
specialized chemical libraries and patent literature for more detailed information.

Conclusion

Leminoprazole is a substituted benzimidazole proton pump inhibitor with a molecular structure
designed to effectively inhibit gastric acid secretion. While its general mechanism of action is
understood to be in line with other PPIs, detailed experimental and quantitative data remain
limited in the public domain. This technical guide provides a foundational understanding of
Leminoprazole, and it is hoped that it will serve as a valuable resource for stimulating further
research and development in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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